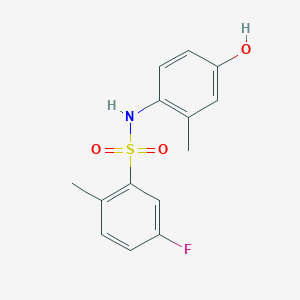
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indole-based synthetic cannabinoids family, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. MMB-2201 is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Mécanisme D'action
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It works by binding to the receptor and activating it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the altered perception, mood, and behavior commonly associated with the use of cannabis.
Biochemical and Physiological Effects
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has been shown to produce a range of biochemical and physiological effects on the human body. These include altered perception, mood, and behavior, as well as changes in heart rate, blood pressure, and body temperature. Additionally, 2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has been shown to produce a range of adverse effects, including anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor. Additionally, it is relatively easy to synthesize and has a long shelf life. However, there are also several limitations to its use, including its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several potential future directions for research on 2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol and other synthetic cannabinoids. These include further studies on the mechanism of action of these compounds, as well as investigations into their potential therapeutic uses. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids, as well as their potential for abuse and addiction. Finally, there is a need for more effective regulation and control of these compounds to prevent their misuse and abuse.
Méthodes De Synthèse
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol is synthesized through a multi-step process that involves the reaction of pyridine with 2-methylamino-1-phenylbutan-1-one, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with 3-chlorobenzoyl chloride.
Applications De Recherche Scientifique
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to produce similar effects to natural cannabinoids, including altered perception, mood, and behavior. Additionally, 2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol has been used to study the mechanism of action of synthetic cannabinoids on the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
Propriétés
IUPAC Name |
2-methyl-2-(pyridin-3-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-11(2,9-14)13-8-10-5-4-6-12-7-10/h4-7,13-14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAYGWGMLDSKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridin-3-ylmethylamino)butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7594726.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![1-[4-(Dimethylamino)-4-oxobutyl]pyrazole-3-carboxylic acid](/img/structure/B7594738.png)
![4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide](/img/structure/B7594741.png)
![[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7594742.png)

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)

![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)